molecular formula C26H37NO7 B001018 Detrol CAS No. 124937-52-6

Detrol

Cat. No. B001018
M. Wt: 475.6 g/mol
InChI Key: TWHNMSJGYKMTRB-VEIFNGETSA-N
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Description

Synthesis Analysis

The synthesis of steroid synthons, which are foundational for producing steroid medications like Detrol, involves the transformation of sterols by engineered mycobacteria. Research reveals that reactive oxygen species (ROS) generated during this conversion impair cell viability, hence affecting the sterol to steroid synthon conversion. Enhancing the conversion process can be achieved through the augmentation of endogenous antioxidants such as catalase (CAT), mycothiol (MSH), and ergothioneine (EGT), which neutralize excessive ROS, thereby improving cell viability and conversion efficiency (Wan-Ju Sun et al., 2019).

Molecular Structure Analysis

The molecular structure of Detrol and its derivatives is critical for understanding their chemical behavior and synthesis pathways. For instance, the total synthesis of polyhydroxylated gamma-amino acid (-)-detoxinine, a compound related to Detrol's synthesis, showcases the use of lithiated alkoxyallenes and chiral imines in forming dihydropyrrole derivatives, which are pivotal in constructing Detrol's molecular structure. This process highlights the importance of stereochemical outcomes influenced by alpha-chelate control (Oliver Flögel et al., 2003).

Chemical Reactions and Properties

Sterol synthesis in bacteria, which parallels the synthesis pathways for compounds like Detrol, involves complex chemical reactions indicating that sterol production is more widespread than previously thought. This synthesis is not restricted to eukaryotic organisms, suggesting diverse methods and environments for sterol and by extension, Detrol synthesis (Jeremy H. Wei et al., 2016).

Physical Properties Analysis

Analyzing the physical properties of sterols and steroid synthons provides insights into the behavior of Detrol's precursors. Techniques such as liquid chromatography-mass spectrometry (LC-MS) enable the quantitative analysis of sterols in biological samples, offering a deeper understanding of the physical characteristics of these compounds and their roles in the synthesis of medications like Detrol (Cene Skubic et al., 2020).

Chemical Properties Analysis

The chemical properties of Detrol and related compounds are essential for their synthesis and application. The development of a sustainable catalytic pyrrole synthesis, which is relevant for creating Detrol's structure, involves deoxygenating secondary alcohols and amino alcohols. This process links molecules via C-N and C-C bonds, demonstrating the potential of using renewable resources in the synthesis of complex chemical structures (Stefan Michlik & R. Kempe, 2013).

Scientific Research Applications

  • Cancer Therapy : Detrol is identified as a potential target for cancer therapy. It aids in the development of anticancer molecules, biomarkers, and probes for nuclear imaging, contributing significantly to cancer research (Silvente-Poirot & Poirot, 2012).

  • Metabolic Homeostasis : Research involving Drosophila (fruit flies) indicates that Detrol could provide insights into the regulation of metabolic homeostasis, which is vital for understanding and treating disorders like diabetes and obesity (Baker & Thummel, 2007).

  • Detoxification Research : Detrol plays a role in detoxification research, showing potential in the development of more efficient bio-remediators for detoxifying harmful compounds (Ramalho et al., 2016).

  • Overactive Bladder Treatment : Tolterodine (Detrol) is effective and well-tolerated in the treatment of overactive bladder, improving symptoms and offering long-term treatment benefits (Abrams, 2001).

  • Comparison with Other Drugs : In comparison to oxybutynin, Detrol is as effective for treating overactive bladder and causes fewer side effects like dry mouth (Kripke, 2006).

  • Wastewater Detoxification : Algal production systems for wastewater treatment have been studied, suggesting that Detrol could be beneficial in improving the design of these systems (Paton, 1994).

  • Formal Synthesis in Drug Development : The versatility of Detrol has been illustrated in the formal synthesis of the drug, showcasing its importance in pharmaceutical research (Guduguntla et al., 2016).

  • Clinical Trials and eDiary Tools : Pfizer utilized the eDiary tool in a Phase 4 trial for overactive bladder, allowing patients to report symptoms via mobile phones or internet portals, highlighting Detrol's role in innovative clinical trial methodologies (Allison & Loman, 2012).

Safety And Hazards

Detrol may impair your thinking or reactions . Be careful if you drive or do anything that requires you to be alert . Drinking alcohol can increase some of the side effects of Detrol . There are many other drugs that can interact with Detrol . Do not start a new medication without telling your doctor . You should not use Detrol if you are allergic to tolterodine or fesoterodine (Toviaz), or if you have trouble emptying your bladder, a blockage in your stomach, slow digestion, or uncontrolled narrow-angle glaucoma .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHNMSJGYKMTRB-KXYUELECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924972
Record name (R)-Tolterodine L-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolterodine tartrate

CAS RN

209747-05-7, 124937-52-6
Record name (R)-Tolterodine L-tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209747-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolterodine tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124937-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolterodine tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Tolterodine L-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(R)-3-(2-Hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenyl-propylamine L-Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLTERODINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T619TQR3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(-)-N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine hydrogen D(-)-tartrate was similarly prepared using D(-)-tartaric acid.
Name
(-)-N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine hydrogen D(-)-tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,370
Citations
NM Hartnett, BG Saver - Journal of Family Practice, 2001 - go.gale.com
* BACKGROUND Anticholinergic medications are the mainstay of pharmacologic therapy for an overactive bladder (defined as urge incontinence, urgency, or frequency). Immediate-…
Number of citations: 4 go.gale.com
J Blonski - Journal of Family Practice, 2001 - go.gale.com
* BACKGROUND Urge urinary incontinence has drawn attention recently, with a number of studies looking at which treatment provides the best results with the fewest side effects. The …
Number of citations: 3 go.gale.com
LA Detrol - doktika.com
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LA Detrol - doktika.com
… What is Detrol LA? … Detrol LA-Gocovri Detrol LA-Gold Sodium Thiomalate …
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… Detrol LA <> Potassium Chloride Extended-Release Capsules … Detrol LA … What is Detrol LA? …
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SL Levsinex - The APRN's Complete Guide to Prescribing …, 2017 - books.google.com
Tab: 0.125 mg; Levsin Drops 312 years: 3.4 kg: 4 drops q 4 hours prin; max 24 drops/day; 5 kg. 5 drops q4 hours prn; max 30 drops/day; 7 kg. 6 drops q4 hours prin; max 36 drops/day; …
Number of citations: 0 books.google.com
LA Detrol, RNC DM - doktika.com
… Detrol LA <> Robitussin Nighttime Cough DM … Detrol LA … What is Detrol LA? …
Number of citations: 0 doktika.com

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